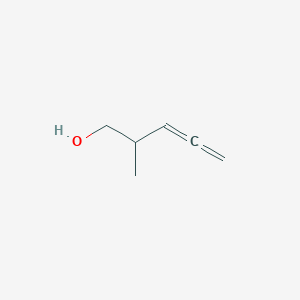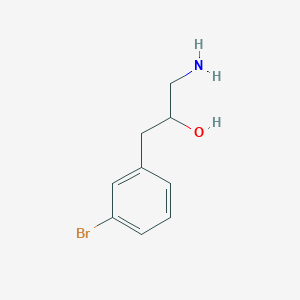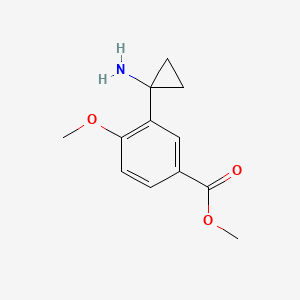
4-(4-Ethoxyphenyl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butenone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)but-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base. For instance, the reaction between 4-ethoxybenzaldehyde and acetone in the presence of sodium hydroxide can yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions: 4-(4-Ethoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-(4-Ethoxyphenyl)butanoic acid
Reduction: 4-(4-Ethoxyphenyl)butan-2-ol
Substitution: 4-(4-Bromoethoxyphenyl)but-3-en-2-one
科学研究应用
4-(4-Ethoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of polymers and other advanced materials
作用机制
The mechanism of action of 4-(4-Ethoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, where it forms covalent bonds with nucleophiles. This property is exploited in organic synthesis to create new carbon-carbon bonds. Additionally, its ability to undergo electrophilic aromatic substitution makes it a valuable intermediate in the synthesis of aromatic compounds .
相似化合物的比较
- 4-(4-Methoxyphenyl)but-3-en-2-one
- 4-(4-Methylphenyl)but-3-en-2-one
- 4-(4-Hydroxyphenyl)but-3-en-2-one
Comparison: 4-(4-Ethoxyphenyl)but-3-en-2-one is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to its analogs. For instance, the methoxy analog has a different electron-donating capacity, which can influence the reactivity and stability of the compound. The ethoxy group also affects the compound’s solubility and interaction with other molecules, making it distinct in its applications .
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
(E)-4-(4-ethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h4-9H,3H2,1-2H3/b5-4+ |
InChI 键 |
FTVJHMDYEKFKAZ-SNAWJCMRSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C |
规范 SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)




![(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13597792.png)

![2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione](/img/structure/B13597804.png)
![{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13597810.png)



![2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13597847.png)
